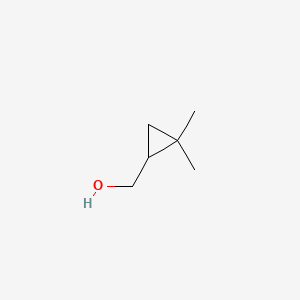
(2,2-Dimethylcyclopropyl)methanol
Descripción general
Descripción
“(2,2-Dimethylcyclopropyl)methanol” is a chemical compound with the CAS Number: 930-50-7. It has a molecular weight of 100.16 and its IUPAC name is (2,2-dimethylcyclopropyl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethylcyclopropyl)methanol” is represented by the formula C6H12O . The InChI code for this compound is 1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación
Electrochemical Synthesis Applications
- (Okimoto et al., 2013) demonstrated the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates in methanol to produce cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This process, conducted under mild conditions, suggests potential applications in synthesizing cyclic compounds through electrochemical methods.
Alternative Fuel Research
- Research into cleaner fuel alternatives includes the use of methanol and derivatives like dimethyl ether. (Cassone et al., 2017) discussed a computational study on synthesizing dimethyl ether from liquid methanol via electric fields, highlighting the potential of using methanol derivatives in green combustion fuels.
Chemical Recycling of CO2
- The chemical recycling of carbon dioxide to methanol and derivatives such as dimethyl ether was explored by (Olah et al., 2009). This process offers a way to transform CO2 from a greenhouse gas into a valuable, renewable carbon source for environmentally neutral fuels.
Methanol in Biological Studies
- Methanol's effects on lipid dynamics in biological membranes were studied by (Nguyen et al., 2019). They found that methanol influences the dynamics of lipids, which is crucial for understanding its interactions in biological systems.
Methanol in Chemical Synthesis
- The utility of methanol in the synthesis of various chemical compounds was discussed by (Dalena et al., 2018). Methanol serves as a building block for more complex chemicals, demonstrating its versatility in chemical production.
Catalytic Conversion of Methanol
- Research on the catalytic conversion of methanol into hydrocarbons, particularly the formation of strained alicyclic compounds, was explored by (Doluda et al., 2017). This process is significant for creating high-energy fuels and valuable chemical raw materials.
Methanol as a Platform Molecule
- Methanol's role as a platform molecule in chemical production, including its conversion to methanol and dimethyl ether, was highlighted by (Singh et al., 2018). Their study on CoGa catalysts for CO2 hydrogenation to methanol underscores its importance in sustainable economy efforts.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,2-dimethylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFKZNNRFJHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336512 | |
| Record name | (2,2-dimethylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylcyclopropyl)methanol | |
CAS RN |
930-50-7 | |
| Record name | (2,2-dimethylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-Dimethylcyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



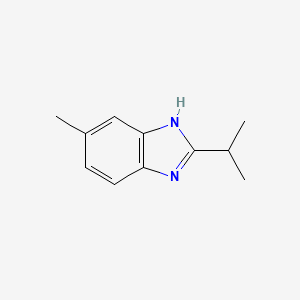
![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)
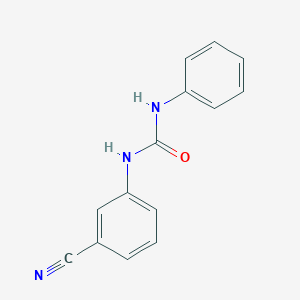

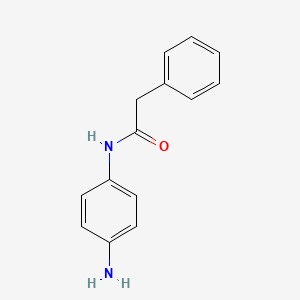
![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
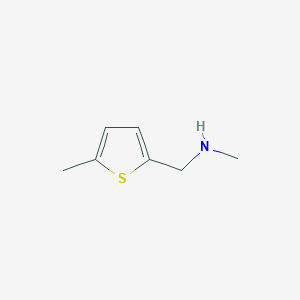
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)



